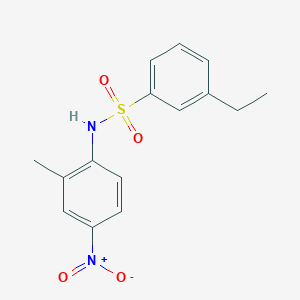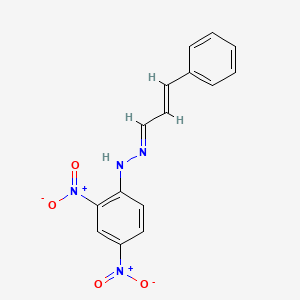![molecular formula C28H30Cl2N6O2 B15015612 (4Z)-2-(3-chlorophenyl)-4-({[6-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)hexyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15015612.png)
(4Z)-2-(3-chlorophenyl)-4-({[6-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)hexyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4E)-1-(3-CHLOROPHENYL)-4-({[6-({[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)HEXYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a complex organic molecule that features multiple functional groups, including chlorophenyl, pyrazole, and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Functionalization of the amino and methylidene groups through nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring and methyl groups can be oxidized to form corresponding oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its multiple functional groups provide opportunities for structure-activity relationship (SAR) studies to optimize its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The presence of the pyrazole ring and chlorophenyl group suggests potential interactions with protein active sites, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4E)-1-(3-Chlorophenyl)-4-(hydroxymethylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- (4Z)-1-(3-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene
Uniqueness
The compound is unique due to the presence of both the (4E) and (4Z) isomers, as well as the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C28H30Cl2N6O2 |
|---|---|
Molekulargewicht |
553.5 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-4-[6-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]hexyliminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H30Cl2N6O2/c1-19-25(27(37)35(33-19)23-11-7-9-21(29)15-23)17-31-13-5-3-4-6-14-32-18-26-20(2)34-36(28(26)38)24-12-8-10-22(30)16-24/h7-12,15-18,33-34H,3-6,13-14H2,1-2H3 |
InChI-Schlüssel |
YYTXOSZCVNYRCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NCCCCCCN=CC3=C(NN(C3=O)C4=CC(=CC=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15015529.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(2,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15015535.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015536.png)
![2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B15015548.png)
![O-{3-[(4-fluorophenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15015568.png)

![3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B15015575.png)
![4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N,N-diethyl-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15015582.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B15015585.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B15015590.png)

![ethyl (5E)-2-methyl-5-(naphthalen-1-ylimino)-7-nitro-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15015610.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide](/img/structure/B15015619.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15015626.png)
